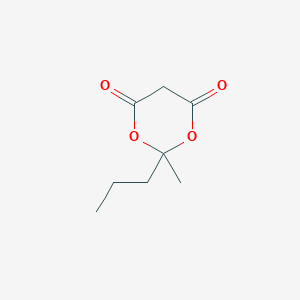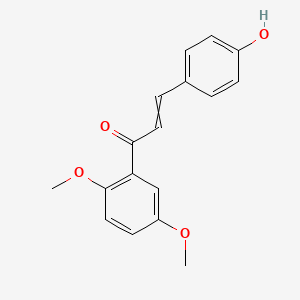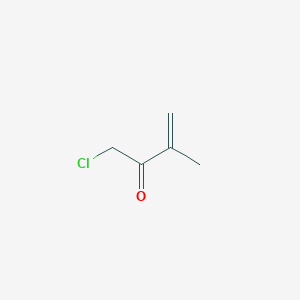
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane is a silicon-based organic compound characterized by its unique structure, which includes four silicon atoms each bonded to two methyl groups. This compound is part of the larger family of organosilicon compounds, which are known for their diverse applications in various fields due to their stability and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane can be synthesized through the reaction of tetramethyldichlorosilane with a suitable reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where tetramethyldichlorosilane is continuously fed and reacted with a reducing agent. The product is then purified through distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced further to form simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of products from lubricants to sealants.
Wirkmechanismus
The mechanism by which 1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane exerts its effects involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. This property is particularly useful in catalysis and material science, where the compound can act as a building block for more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3,4,4-Octamethylcyclobutane: Similar in structure but contains carbon atoms instead of silicon.
Tetramethyldisiloxane: Contains two silicon atoms and oxygen, offering different reactivity and applications.
Hexamethyldisilane: Contains two silicon atoms and six methyl groups, used in different industrial applications.
Uniqueness
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane is unique due to its four silicon atoms, which provide it with distinct chemical properties compared to its carbon-based analogs. Its stability and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
190520-00-4 |
|---|---|
Molekularformel |
C10H28Si4 |
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4-octamethyltetrasilinane |
InChI |
InChI=1S/C10H28Si4/c1-11(2)9-10-12(3,4)14(7,8)13(11,5)6/h9-10H2,1-8H3 |
InChI-Schlüssel |
SSZOWZCFZYBNJS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC[Si]([Si]([Si]1(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)

![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)

![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)


![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)
![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)


